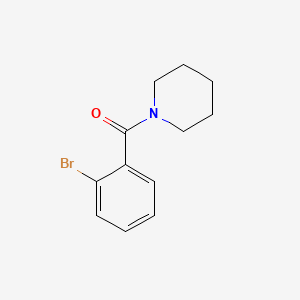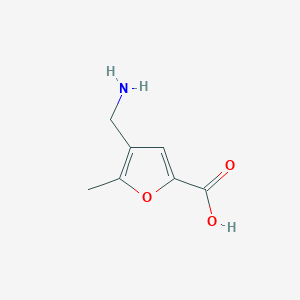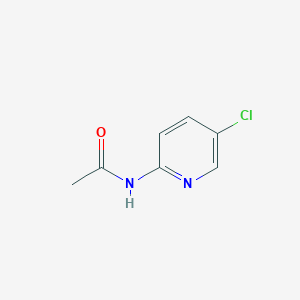![molecular formula C14H16N2 B1269784 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine CAS No. 272442-27-0](/img/structure/B1269784.png)
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar pyrrolopyridine derivatives involves various chemical strategies, including sodium borohydride reduction and debenzylation processes. An efficient synthesis approach for related structures, such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, utilizes sodium borohydride reduction followed by debenzylation with hydrogen over palladium on carbon, demonstrating the compound's synthetic accessibility (Nechayev et al., 2013). Additionally, pyrrolidines and tetrahydro-1H-azepines can be synthesized from related structures through N-ylides generated from quaternary salts, showcasing a variety of synthetic routes available for this class of compounds (Soldatova et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives has been extensively studied through X-ray crystallography and theoretical methods. These studies reveal that the molecular geometry, bond lengths, and angles play a crucial role in the stability and reactivity of these compounds. For instance, X-ray crystallography has been used to determine the crystal and molecular structure of similar compounds, providing insights into their stereochemical configuration and molecular interactions (Sagar et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of pyrrolopyridine derivatives encompasses a broad range of reactions, including ring-opening, ring-closure, and cycloaddition reactions. These reactions are pivotal for the synthesis of complex molecular architectures and the modification of the compound's functional groups for targeted applications. The synthesis and characterization of novel polyimides derived from related dianhydrides demonstrate the compound's versatility in forming polymers with desirable properties (Wang et al., 2006).
Physical Properties Analysis
The physical properties of pyrrolopyridine derivatives, such as solubility, melting point, and crystal structure, are essential for their practical application in materials science and pharmaceuticals. These properties are influenced by the compound's molecular structure and can be tailored through synthetic modifications. The synthesis and structural analysis of related compounds provide valuable information on the factors affecting these properties and their potential applications (Zhu et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modifications
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and its analogs are involved in various chemical synthesis processes. Nechayev et al. (2013) described an efficient synthesis of related structures, highlighting its use in producing different N6-substituted analogs (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013). Additionally, Voskresenskii et al. (2006) reported on transformations of similar compounds, noting the synthesis of various tetrahydro-1H-pyrrolo[3,2-c]pyridine derivatives through reactions with ethyl propynoate (Voskresenskii, Borisova, Vorob'eva, Grishachkina, Kulikova, Chernyshev, & Varlamov, 2006).
Biological Activity and Applications
The derivatives of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine show a range of biological activities. Rao et al. (2018) explored the anticancer activity of 5-substituted 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carboxamide derivatives, revealing their significant potential in pharmacological fields (Rao, Rao, & Prasad, 2018). Similarly, Muchowski et al. (1985) synthesized compounds based on 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, assessing their antiinflammatory and analgesic activities, which showed promising results in animal models (Muchowski, Unger, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).
Pharmaceutical Synthesis and Development
In the field of pharmaceuticals, the compound has been used as a precursor or intermediate. Elgemeie et al. (2017) described the synthesis of novel 5-benzoyl-N-substituted amino-4-alkylsulfanyl-2-pyridones, which were evaluated for their antimicrobial properties (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017). This demonstrates its role in the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
5-benzyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-4-12(5-3-1)10-16-9-7-14-13(11-16)6-8-15-14/h1-6,8,15H,7,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLDTKNWNRBUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
272442-27-0 | |
| Record name | 5-Benzyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)
![3-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1269705.png)






![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)



